molecular formula C17H18ClNO3 B3867310 2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

Cat. No. B3867310
M. Wt: 319.8 g/mol
InChI Key: DWCIPAADJDZMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine, also known as MDAI, is a synthetic compound that belongs to the family of amphetamines. It was first synthesized in the early 1990s and has since been studied for its potential use in scientific research.

Mechanism of Action

2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine works by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. This increase in serotonin levels is thought to contribute to the compound's psychoactive effects, which include feelings of euphoria, empathy, and increased sociability.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin, dopamine, and norepinephrine levels in the brain, as well as increase heart rate and blood pressure. It has also been shown to have mild stimulant effects, similar to those of amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine in lab experiments is its selectivity for the serotonin transporter, which allows for the study of the role of serotonin in various physiological and pathological processes. However, one limitation of using 2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is its potential for abuse, which makes it difficult to obtain and use in a controlled setting.

Future Directions

There are several potential future directions for the study of 2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine. One area of interest is its potential use in the treatment of depression and other mood disorders, due to its ability to increase serotonin levels in the brain. Another area of interest is its potential use in the study of the role of serotonin in the development of addiction and other psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of 2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine use and its potential for abuse.

Scientific Research Applications

2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter, which is a protein responsible for the reuptake of serotonin in the brain. This makes 2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine a potential tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-20-15-8-13(9-16-17(15)22-11-21-16)10-19-6-5-12-3-2-4-14(18)7-12/h2-4,7-9,19H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCIPAADJDZMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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